3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid
Description
The structure features a 4-chlorophenyl group at position 4, contributing to hydrophobic interactions in target binding, and a propanoic acid moiety at position 6, enhancing aqueous solubility and bioavailability. The 7-oxo group stabilizes the bicyclic core, while the 2-amino group facilitates hydrogen bonding with kinase ATP-binding pockets. Preclinical studies highlight its selectivity for tyrosine kinases such as EGFR and VEGFR, with IC50 values in the nanomolar range .
Properties
CAS No. |
76628-77-8 |
|---|---|
Molecular Formula |
C15H13ClN4O3 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
3-[2-amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid |
InChI |
InChI=1S/C15H13ClN4O3/c16-9-3-1-8(2-4-9)12-10-7-20(6-5-11(21)22)14(23)13(10)19-15(17)18-12/h1-4H,5-7H2,(H,21,22)(H2,17,18,19) |
InChI Key |
DKAKXTMOKIYELP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(N=C2C(=O)N1CCC(=O)O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under catalytic conditions. For instance, treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties . For instance, research has indicated that derivatives of similar pyrrolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. In vitro assays showed that these compounds could inhibit cell proliferation effectively, suggesting their potential as lead compounds for developing new anticancer agents .
Synthesis and Derivatives
The synthesis of 3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid typically involves straightforward chemical transformations using commercially available reagents. The synthesis pathway can be optimized to yield high purity and yield percentages, which is crucial for subsequent biological evaluations.
Antimicrobial Activity
In addition to its anticancer properties, the compound may also possess antimicrobial activity. Studies have shown that similar pyrrolo derivatives can inhibit the growth of various bacterial strains, indicating a broader spectrum of biological activity that could be explored for therapeutic purposes in infectious diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in silico studies, suggesting that it may inhibit pathways involved in inflammation. This characteristic could make it beneficial for treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-(4-chlorophenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of this compound are critically influenced by its substituents. Below is a comparative analysis with structurally analogous pyrrolo[3,4-d]pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Solubility: The propanoic acid group in the target compound improves aqueous solubility (2.5 mg/mL) compared to the trifluoroacetyl group in Compound X (0.8 mg/mL) . This is attributed to the ionizable carboxylic acid moiety, which enhances polar surface area. Ethyl ester derivatives exhibit intermediate solubility (1.2 mg/mL) due to reduced polarity .
Potency and Selectivity :
- The 4-chlorophenyl group in the target compound enhances hydrophobic interactions with EGFR’s hydrophobic back pocket, yielding an IC50 of 50 nM, superior to Compound X’s pyridinylmethoxy group (IC50 = 120 nM) .
- Methyl substituents (e.g., 6-ethyl ester analog) reduce potency (IC50 = 250 nM), emphasizing the importance of aromatic bulk at R4 .
Synthetic Complexity: Compound X requires multi-step synthesis involving p-toluenesulfonic acid-mediated coupling in 2-propanol , whereas the target compound’s propanoic acid group simplifies purification via acid-base extraction .
Pharmacokinetics: The target compound demonstrates a plasma half-life of 6.2 hours in murine models, outperforming Compound X (3.8 hours) due to reduced metabolic degradation of the propanoic acid group .
Biological Activity
3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid (CAS Number: 76628-77-8) is a compound of significant interest due to its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C15H13ClN4O3
- Molecular Weight : 332.7417 g/mol
- Density : 1.507 g/cm³
- Boiling Point : 724.3°C at 760 mmHg
- Flash Point : 391.9°C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cancer cell lines and potential neuroprotective properties.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit specific kinases involved in cancer progression, particularly within the MAPK pathway, which is crucial for cell proliferation and survival .
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, with IC50 values in the low micromolar range (around 0.3 to 1.2 µM) as measured by thymidine uptake assays .
Neuroprotective Effects
Emerging research indicates that similar pyrrolopyrimidine derivatives may enhance neuronal repair mechanisms:
- Neurite Outgrowth : The compound has shown potential in promoting neurite outgrowth in neuronal cultures, suggesting a role in neuroprotection and repair following injury .
- Safety Profile : Toxicological assessments indicate that the compound does not adversely affect liver or kidney function at therapeutic doses, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
